Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester

stereochemistry Mitsunobu reaction hydroxyproline isomerism

Select this trans-(2S,4R) isomer for its unique ability to undergo Mitsunobu-mediated stereochemical inversion to form cis-4-hydroxyproline. The acid-labile N-trityl group enables orthogonal deprotection in SPPS (1-3% TFA), preserving methyl ester and hydroxyl functionalities. Essential for synthesizing bicyclic lactone intermediates and 3-substituted proline analogs via regioselective enol triflate formation. Not interchangeable with cis or N-Boc analogs.

Molecular Formula C25H25NO3
Molecular Weight 387.5 g/mol
CAS No. 129430-94-0
Cat. No. B13817138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester
CAS129430-94-0
Molecular FormulaC25H25NO3
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O
InChIInChI=1S/C25H25NO3/c1-29-24(28)23-17-22(27)18-26(23)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22-23,27H,17-18H2,1H3/t22-,23+/m1/s1
InChIKeyHZCWALJOVVPETG-PKTZIBPZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-4-hydroxy-N-triphenylmethyl-L-proline Methyl Ester (CAS 129430-94-0): A Specialized Orthogonally Protected Chiral Building Block for Peptide and Natural Product Synthesis


Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester is an amino acid derivative belonging to the class of N-trityl-protected 4-hydroxyproline methyl esters. Its molecular formula is C₂₅H₂₅NO₃ with a molecular weight of 387.47 g/mol . The compound features (2S,4R) stereochemistry with the hydroxyl group trans to the carboxylate, distinguishing it stereochemically from its cis (2S,4S) counterpart [1]. The N-trityl (triphenylmethyl) protecting group provides acid-labile orthogonal protection for the secondary amine, enabling selective deprotection under mild acidic conditions without affecting other protecting groups .

Why Generic Substitution Fails: Stereochemical Identity and Orthogonal Protection Define the Value of Trans-4-hydroxy-N-triphenylmethyl-L-proline Methyl Ester


In-class compounds such as N-Boc-trans-4-hydroxy-L-proline methyl ester, cis-4-hydroxy-N-triphenylmethyl-L-proline methyl ester, or unprotected trans-4-hydroxy-L-proline are not functionally interchangeable with this compound. The trans stereochemistry (2S,4R) directs fundamentally different reaction outcomes than the cis (2S,4S) isomer—the former undergoes intramolecular Mitsunobu inversion to form a bicyclic lactone key intermediate, whereas the cis isomer does not participate in this transformation . The N-trityl group offers orthogonal acid-labile protection incompatible with Boc/Fmoc strategies, enabling selective amine deprotection while leaving ester and hydroxyl functionalities intact [1]. Substituting an N-Boc analog would require different deprotection conditions and eliminate the unique Mitsunobu-mediated stereochemical inversion pathway [2].

Quantitative Evidence Guide: Differentiating Trans-4-hydroxy-N-triphenylmethyl-L-proline Methyl Ester from Structural Analogs


Stereochemical Differentiation: Trans vs. Cis Configuration Dictates Reaction Pathway Outcomes

The trans configuration (2S,4R) of this compound is a prerequisite for the intramolecular Mitsunobu reaction that yields the bicyclic lactone intermediate 5-trityl-2-oxa-5-aza-bicyclo[2.2.1]heptane-3-one. The cis isomer (2S,4S) cannot undergo this cyclization due to unfavorable geometry between the hydroxyl and carboxyl groups. The cis-4-hydroxy-N-triphenylmethyl-L-proline methyl ester has been crystallographically characterized, confirming its distinct stereochemical arrangement with the N-trityl group oriented trans to the hydroxyl and methoxycarbonyl substituents, a geometry incompatible with the lactone-forming inversion pathway. [1]

stereochemistry Mitsunobu reaction hydroxyproline isomerism

Synthetic Utility: Quantitative Conversion to cis-4-Hydroxyproline Derivatives via Lactone Intermediate

Trans-4-hydroxy-N-trityl-L-proline (the free acid precursor to the methyl ester) undergoes intramolecular Mitsunobu reaction with TPP-DEAD to yield the bicyclic lactone 5-trityl-2-oxa-5-aza-bicyclo[2.2.1]heptane-3-one. Methanolysis of this lactone with TPP-DEAD catalysis produces the methyl ester of cis-4-hydroxy-N-trityl-L-proline with stereochemical inversion at C-4. In a related system, N-trityl-L-proline amide saponification with 2 M KOH in DMSO-MeOH gave cis-4-hydroxy-N-trityl-L-proline isolated as the diethylammonium salt in 68% yield, demonstrating the broader utility of N-trityl-hydroxyproline systems for stereochemical manipulation. [1]

Mitsunobu inversion lactone intermediate cis-hydroxyproline synthesis

Orthogonal Protection Strategy: N-Trityl Enables Mild Acidic Deprotection Incompatible with N-Boc Analogs

The N-trityl group provides orthogonal protection that is removable under mild acidic conditions while leaving other common protecting groups intact. In contrast, N-Boc-trans-4-hydroxy-L-proline methyl ester (C₁₁H₁₉NO₅, MW 245.27) requires stronger acidic conditions (TFA) for deprotection that may compromise acid-sensitive functionalities elsewhere in the molecule. [1] The hydroxyl group of hydroxyproline can be protected via a trityl ether (OTrt) or other orthogonal protecting groups in a fully automated fashion, with selective deprotection of the trityl group under mild acidic conditions yielding a fully protected peptide on solid phase with a reactive hydroxyl functional group amenable for solid-phase chemical modifications. [2]

orthogonal protection solid-phase peptide synthesis acid-labile protecting groups

Physical Property Differentiation: LogP and Chromatographic Behavior vs. Unprotected and Boc-Protected Analogs

The trityl group substantially increases lipophilicity compared to unprotected or Boc-protected analogs. The ACD/LogP for trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester is predicted as 3.92, with ACD/LogD (pH 7.4) of 4.42. In contrast, N-Boc-trans-4-hydroxy-L-proline methyl ester has a predicted LogP of approximately 0.5-1.0, while unprotected trans-4-hydroxy-L-proline has a LogP of approximately -2.0. This difference of ~3-6 LogP units corresponds to a 1,000- to 1,000,000-fold difference in octanol-water partition coefficient. [1] The increased lipophilicity enables reversed-phase HPLC separation under conditions where less hydrophobic analogs co-elute, and facilitates organic-phase extraction during workup. [2]

lipophilicity LogP chromatography

Enantioselective Synthesis Utility: N-Trityl Protection Enables C3 Functionalization via Enol Triflate Intermediates

N-Trityl protection of 3-oxo-(S)-2-proline methyl ester enables regioselective enol triflate formation at C3 rather than C2, despite the lower pKa of the C2 proton. This regioselectivity is attributed to steric shielding of the α-position by the trityl group. [1] The resulting enol triflate undergoes palladium-mediated couplings (Stille, Suzuki) to introduce diverse substituents at C3, followed by trityl cleavage and hydrogenation to yield 3-substituted prolines with good to modest diastereoselectivity. [2] Without N-trityl protection, enolate formation would occur preferentially at C2, precluding this C3-functionalization pathway.

enantioselective synthesis 3-substituted prolines palladium coupling

Application Scenarios for Trans-4-hydroxy-N-triphenylmethyl-L-proline Methyl Ester Based on Quantitative Differentiation Evidence


Synthesis of cis-4-Hydroxyproline-Containing Bioactive Peptides via Stereochemical Inversion

Procurement priority arises when the synthetic route requires conversion of a trans-hydroxyproline derivative to its cis counterpart via intramolecular Mitsunobu lactonization. The trans configuration of this compound enables the formation of the bicyclic lactone intermediate 5-trityl-2-oxa-5-aza-bicyclo[2.2.1]heptane-3-one, which upon methanolysis yields cis-4-hydroxy-N-trityl-L-proline methyl ester with inversion at C-4. This pathway is stereochemically inaccessible from the cis isomer or from N-Boc-protected analogs, which do not undergo this cyclization. Research groups synthesizing TRH analogs incorporating cis-4-hydroxy-L-proline residues or model peptides such as Trt-Cys(Trt)-cHyp(Bzl)-Lys(Trt)-Gly-NH₂ benefit from this compound's specific stereochemical reactivity. [1]

Orthogonal Protection for Solid-Phase Peptide Synthesis Requiring Selective N-Deprotection

Select this compound when solid-phase peptide synthesis demands orthogonal protection with an acid-labile N-protecting group that cleaves under milder conditions than Boc. The N-trityl group is removable with dilute TFA (typically 1-3%) or other mild acidic treatments, enabling selective amine deprotection while preserving other acid-sensitive protecting groups (e.g., O-t-butyl ethers, certain side-chain protections) on the growing peptide chain. [2] After peptide assembly is complete, the hydroxyl group can be selectively modified on the otherwise fully protected peptide on solid phase. This orthogonal strategy is particularly valuable in automated SPPS workflows where multiple protecting groups with differentiated cleavage profiles are required. [3]

Enantioselective Synthesis of 3-Substituted Proline Analogs for Medicinal Chemistry

Prioritize N-trityl-protected 4-oxoproline methyl ester derivatives when synthetic access to 3-substituted proline analogs is required for structure-activity relationship (SAR) studies. The bulky trityl group sterically shields the α-position, enabling regioselective enol triflate formation at C3. [4] This intermediate undergoes palladium-mediated Stille or Suzuki couplings to introduce aryl, vinyl, or alkyl substituents at C3, providing access to conformationally constrained proline derivatives used as molecular probes for studying receptor recognition and protein folding. After C3 functionalization, trityl cleavage and hydrogenation yield the final 3-substituted prolines. [5]

Chiral Building Block for Asymmetric Synthesis of Complex Natural Products

This compound serves as a stereochemically defined starting material for constructing chiral intermediates in natural product total synthesis. In academic research, N-trityl-protected hydroxyproline derivatives have been employed as chiral templates for synthesizing enantiomerically enriched compounds. [6] The trans-4-hydroxy-L-proline scaffold provides a rigid pyrrolidine framework with defined stereochemistry at C2 and C4, making it suitable as a precursor to SAMP-resin type chiral auxiliaries. The trityl group offers predictable handling properties (crystalline solid, lipophilic for organic-phase workup), and its UV activity (from the phenyl rings) facilitates chromatographic monitoring.

Quote Request

Request a Quote for Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.